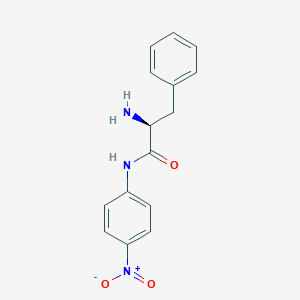

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide

Overview

Description

“4-Nitrophenol” is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .

Synthesis Analysis

“4-Nitrophenol” can be prepared by nitration of phenol using dilute nitric acid at room temperature . The catalytically active CoSNPs were investigated for the reduction of 4-nitrophenol (4-NP) via hydrogenation using sodium borohydride (NaBH 4) as a reducing agent .

Molecular Structure Analysis

The molecule exhibits an approximately CS -symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .

Chemical Reactions Analysis

The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .

Physical and Chemical Properties Analysis

“4-Nitrophenol” is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state .

Scientific Research Applications

1. Detection of Pathogenic Bacteria

A novel method for the detection of pathogenic bacteria utilizes an enzyme substrate to generate an exogenous volatile organic compound (VOC), which is then trapped in agarose gel for color development and visual detection. This method has demonstrated the ability to discriminate between bacteria producing different enzymes. For example, Pseudomonas aeruginosa, known to produce β-alanyl aminopeptidase, was shown to hydrolyze 3-amino-N-phenylpropanamide, indicating its potential in bacterial detection and differentiation (Tait et al., 2015).

2. Synthesis and Resolution of Chiral Compounds

The compound has been used in the resolution of racemic mixtures, as seen in the resolution of 3-hydroxy-2-methylene-3-phenylpropanoic acid using (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol. Such applications are significant in the field of stereochemistry and the development of enantiomerically pure substances, which are crucial in various areas of chemical research (Drewes et al., 1992).

3. Investigation of GABAB Receptor Antagonists

Research into GABAB receptor antagonists involved synthesizing 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides. These compounds, including variants with a 4-nitrophenyl group, have shown specific antagonistic activity at the GABAB receptor, indicating potential therapeutic applications in neurological and psychiatric disorders (Hughes & Prager, 1997).

4. Development of Fungicidal Agents

Studies on the fungicidal effect of 2-amino-4-nitrophenol and its derivatives, including those with phenylpropanamide structures, have demonstrated increased activity against various phytopathogenic fungi. Such research contributes to the development of more effective fungicides in agriculture (Mukhtorov et al., 2019).

5. Electrochemical Analysis for Drug Studies

Electrochemical studies of related compounds, like the hallucinogen 1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane, provide insights into the relationship between molecular structure and pharmaceutical activity. This research is valuable in drug discovery and development (Richter et al., 1988).

6. Antimutagenic Activity in Clove Extracts

Phenylpropanoids from clove, structurally related to (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, have shown antimutagenic activity. This discovery highlights the potential of such compounds in cancer prevention and the development of novel therapeutic agents (Miyazawa & Hisama, 2003).

7. Designing Anticancer Agents

Functionalized amino acid derivatives, including 3-amino-2-hydroxy-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. This research is crucial in the ongoing effort to develop new anticancer drugs (Kumar et al., 2009).

Mechanism of Action

Target of Action

H-Phe-pNA, also known as L-Phenylalanine 4-nitroanilide or (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, is a chromogenic substrate that is primarily targeted by specific enzymes. It is specifically used as a substrate for thrombin and aminopeptidase M .

Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Aminopeptidase M, also known as microsomal alanyl aminopeptidase, is an enzyme involved in the final stages of protein degradation .

Mode of Action

The mode of action of H-Phe-pNA involves its interaction with these target enzymes. The compound is cleaved by the enzymes at specific sites, resulting in the release of p-nitroaniline (pNA) . This cleavage is a result of the enzymatic activity of thrombin or aminopeptidase M .

Biochemical Pathways

The cleavage of H-Phe-pNA by these enzymes is part of larger biochemical pathways. For thrombin, this is part of the coagulation cascade, which is critical for blood clotting . For aminopeptidase M, this is part of protein degradation, a process essential for the removal of damaged proteins and the regulation of certain biological processes .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The cleavage of H-Phe-pNA by thrombin or aminopeptidase M results in the release of p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically . This allows for the measurement of the enzymatic activity of thrombin or aminopeptidase M .

Action Environment

The action of H-Phe-pNA is influenced by various environmental factors. For instance, the activity of the enzymes that cleave H-Phe-pNA can be affected by factors such as pH and temperature . Additionally, the compound’s stability may be influenced by factors such as light exposure and the presence of microorganisms .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428580 | |

| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-97-6 | |

| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

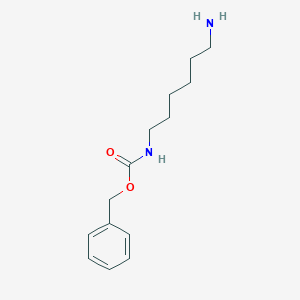

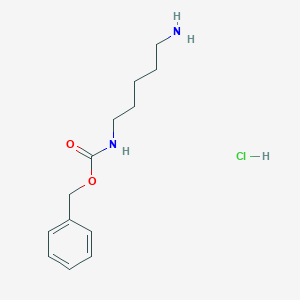

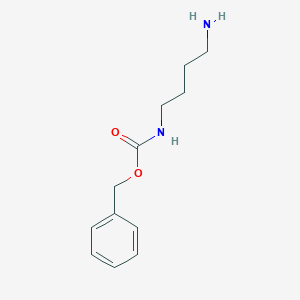

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)